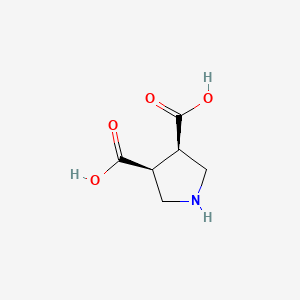![molecular formula C8H5F4NO B6292090 2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98% CAS No. 22771-08-0](/img/structure/B6292090.png)
2-[(Trifluoromethyl)amino]-benzoyl fluoride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trifluoromethyl)amino]-benzoyl fluoride, or 2-TAMBF, is an organofluoride compound with a wide range of applications in scientific research. This compound is a colorless solid, with a melting point of 145°C and a boiling point of 204°C. It is soluble in organic solvents, but insoluble in water. 2-TAMBF is widely used in organic synthesis and in the fields of biochemistry and pharmacology.
Mecanismo De Acción
2-TAMBF acts as a fluorinating agent, which means it can replace hydrogen atoms with fluorine atoms in organic molecules. This process is known as fluorination, and it is used to modify the properties of organic molecules. The fluorination reaction is initiated by the Lewis acid catalyst, which activates the trifluoromethanesulfonyl fluoride and facilitates the transfer of fluorine atoms to the organic molecule.
Biochemical and Physiological Effects
2-TAMBF has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, which is involved in inflammation. Additionally, it has been shown to inhibit the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been shown to have anti-cancer effects, as it has been shown to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-TAMBF has several advantages for use in lab experiments. It is relatively stable and non-toxic, making it safe to handle. Additionally, it is soluble in organic solvents, making it easy to work with. However, there are some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. Additionally, its reactivity can be unpredictable, making it difficult to control the reaction.
Direcciones Futuras
The potential applications of 2-TAMBF are far-reaching and still being explored. Some potential future directions include the development of new fluorescent probes for imaging and detection of biological molecules, the development of new pharmaceuticals and agrochemicals, and the development of new methods for fluorination and synthesis of organic compounds. Additionally, further research into the biochemical and physiological effects of 2-TAMBF could lead to new treatments for diseases such as cancer and inflammation.
Métodos De Síntesis
2-TAMBF can be synthesized by reacting 2-amino-toluene with trifluoromethanesulfonyl fluoride in the presence of a Lewis acid catalyst, such as zinc chloride. The reaction is carried out in a solvent, such as dimethylformamide, at room temperature. The resulting product is then purified by column chromatography.
Aplicaciones Científicas De Investigación
2-TAMBF is used in a wide range of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in organic reactions, and as a reagent in biochemistry and pharmacology. Additionally, it is used in the development of fluorescent probes for imaging and detection of biological molecules.
Propiedades
IUPAC Name |
2-(trifluoromethylamino)benzoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-7(14)5-3-1-2-4-6(5)13-8(10,11)12/h1-4,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLYAMHQMRUXBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)NC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60568353 |
Source


|
| Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22771-08-0 |
Source


|
| Record name | 2-[(Trifluoromethyl)amino]benzoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60568353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














